molecular formula C10H14N2O4 B14903318 5-(5-Methylisoxazole-3-carboxamido)pentanoic acid

5-(5-Methylisoxazole-3-carboxamido)pentanoic acid

Cat. No.: B14903318
M. Wt: 226.23 g/mol
InChI Key: BZOOSZCTXRVXML-UHFFFAOYSA-N
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Description

5-(5-Methylisoxazole-3-carboxamido)pentanoic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process . Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylisoxazole-3-carboxamido)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(5-Methylisoxazole-3-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity . The carboxamido and pentanoic acid groups can also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C10H14N2O4/c1-7-6-8(12-16-7)10(15)11-5-3-2-4-9(13)14/h6H,2-5H2,1H3,(H,11,15)(H,13,14)

InChI Key

BZOOSZCTXRVXML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCCCC(=O)O

Origin of Product

United States

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